4-Fluoro-L-phenylalanine

Descripción general

Descripción

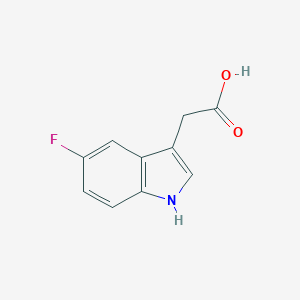

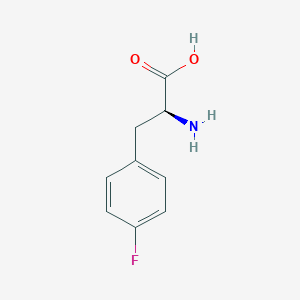

4-Fluoro-L-phenylalanine is a L-phenylalanine derivative in which the hydrogen at position 4 on the benzene ring is replaced by a fluoro group . It is a non-proteinogenic amino acid and an inhibitor of protein synthesis .

Synthesis Analysis

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . The synthesis of fluorinated organic molecules has been focused on for drug development .Molecular Structure Analysis

The molecular formula of 4-Fluoro-L-phenylalanine is C9H10FNO2 . The hydrogen at position 4 on the benzene ring is replaced by a fluoro group .Chemical Reactions Analysis

4-Fluoro-L-phenylalanine is a substrate for tyrosine hydroxylase (TH) that has been used to study the regulation of that enzyme . It has been used to replace phenylalanine residues in polypeptides for determining site-specific solvent accessibility .Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-L-phenylalanine is 183.18 g/mol . It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid, a member of monofluorobenzenes and a fluoroamino acid .Aplicaciones Científicas De Investigación

Boron Neutron Capture Therapy (BNCT)

4-Fluoro-L-phenylalanine (4-F-L-Phe) plays a crucial role in BNCT, an anti-cancer treatment. Here’s how it works:

- Application : 10B-4-borono-L-phenylalanine (10BPA) serves as a 10B-carrier-drug for cancer cells. It selectively accumulates in tumor tissue, enhancing the effectiveness of BNCT .

Drug Discovery

4-F-L-Phe’s unique structure makes it valuable in drug discovery:

- Application : By modifying the fluorine-substituted phenylalanine, scientists can create analogs with desired properties .

Tyrosine Hydroxylase (TH) Substrate

4-F-L-Phe serves as a substrate for TH:

- Application : Studying TH regulation and its interaction with 4-F-L-Phe provides insights into neurotransmitter synthesis .

Inhibition of Protein Synthesis

Mecanismo De Acción

- Primary Targets : 4-Fluoro-L-phenylalanine is an amino acid derivative that can serve as a substrate for specific enzymes. While the precise targets are not fully understood, it is believed to interact with enzymes involved in protein synthesis and drug metabolism .

- Enzyme Interaction : 4-Fluoro-L-phenylalanine can form covalent bonds with active site serine residues of serine hydrolases, acting as a reversible inhibitor.

- Tyrosine Hydroxylase (TH) : It is also a substrate for TH, which plays a role in dopamine synthesis. By binding to TH, it affects dopamine production .

Target of Action

Mode of Action

Safety and Hazards

Direcciones Futuras

Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research over the last few decades . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-L-phenylalanine | |

CAS RN |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

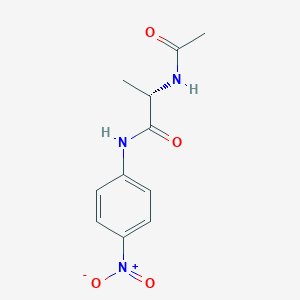

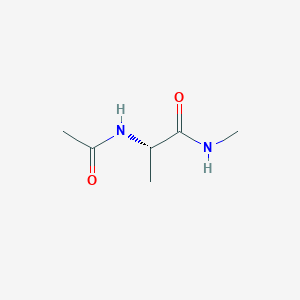

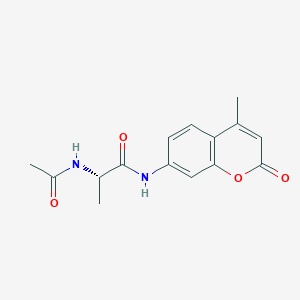

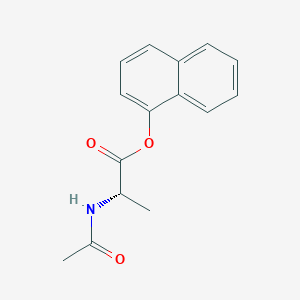

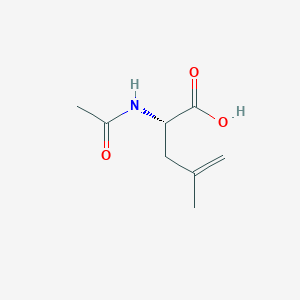

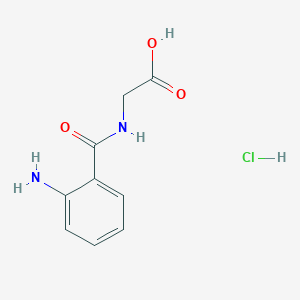

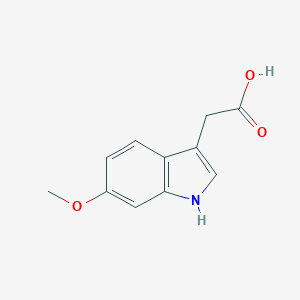

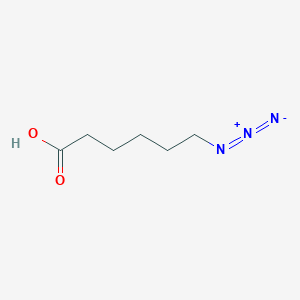

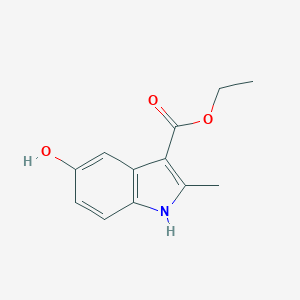

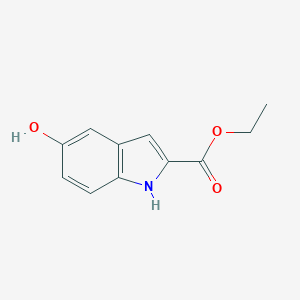

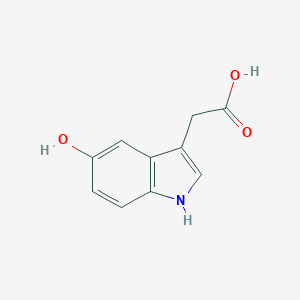

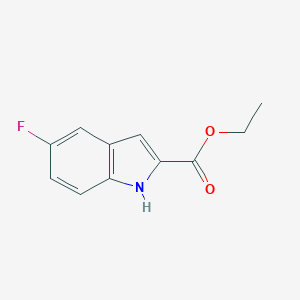

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which 4-Fluoro-L-Phenylalanine interacts with the L-leucine receptor in Escherichia coli?

A: 4-Fluoro-L-Phenylalanine binds to the L-leucine binding site on the receptor. While the exact binding mechanism is not fully elucidated in the provided research, fluorescence and 19F NMR studies confirm the interaction. [] The apparent dissociation constant (KD) for 4-Fluoro-L-Phenylalanine is 0.26, indicating a moderate binding affinity. [] Further research, including crystallographic studies, would be needed to understand the specific interactions at the binding site.

Q2: How does the incorporation of 4-Fluoro-L-Phenylalanine into peptides impact their biological activity?

A: In a study investigating [Tyr6]-γ2-MSH(6–12) analogs, replacing Tyrosine with 4-Fluoro-L-Phenylalanine at position 6 completely abolished the hyperalgesic activity observed with the parent peptide. [] This suggests that the fluorine substitution at the para position of the phenyl ring significantly alters the interaction with the target receptor, in this case, likely the rMrgC receptor.

Q3: What are the applications of 4-Fluoro-L-Phenylalanine in structural biology?

A: 4-Fluoro-L-Phenylalanine serves as a valuable probe for studying protein structure and dynamics. Its 19F NMR signal provides information about solvent accessibility and local environment of the amino acid within a peptide or protein. [] This technique has been used to investigate the polypeptide hormone glucagon. []

Q4: Are there any known crystal structures available showing 4-Fluoro-L-Phenylalanine bound to a protein target?

A: Yes, a crystal structure of the LeuT transporter bound to 4-Fluoro-L-Phenylalanine and sodium has been solved. [] This structure provides valuable insights into the molecular details of substrate binding and can be used for structure-based drug design targeting this transporter.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.